molecular formula C18H14N2O4 B2814815 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 927065-83-6

2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B2814815
CAS No.: 927065-83-6
M. Wt: 322.32
InChI Key: SIALIHZXQKGULO-UHFFFAOYSA-N
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Description

Furan-2-yl(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound that features a pyrazole ring substituted with furan and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized through the condensation of hydrazine with a 1,3-diketone. The furan and hydroxyphenyl groups are then introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the methanone linkage through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution steps, as well as the use of catalysts to improve reaction efficiency. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the hydroxyphenyl group suggests possible antioxidant activity, while the pyrazole ring is a common motif in many bioactive molecules.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications in materials science.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone: Similar structure but with a different substitution pattern on the phenyl ring.

    Furan-2-yl(3-(furan-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

Furan-2-yl(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is unique due to the presence of both furan and hydroxyphenyl groups, which provide a combination of reactivity and potential biological activity. The specific substitution pattern and the presence of the methanone linkage further distinguish it from other similar compounds.

Properties

IUPAC Name

furan-2-yl-[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-15-6-2-1-5-12(15)14-11-13(16-7-3-9-23-16)19-20(14)18(22)17-8-4-10-24-17/h1-10,14,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIALIHZXQKGULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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